Increased Lipophilicity Relative to Unsubstituted N-(2-pyridinyl)benzamide
The presence of a methyl group at the 4-position of the pyridine ring in N-(4-methyl-2-pyridinyl)benzamide (target compound) increases its lipophilicity compared to the unsubstituted N-(2-pyridinyl)benzamide (CAS 4589-12-2). Specifically, the target compound has a calculated LogP of 2.64 , whereas the unsubstituted analog has a LogP of 2.41 [1]. This represents a ΔLogP of +0.23, indicating enhanced partitioning into nonpolar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.64 |
| Comparator Or Baseline | N-(2-pyridinyl)benzamide: LogP 2.41 |
| Quantified Difference | ΔLogP = +0.23 |
| Conditions | Computational prediction (ALOGPS 2.1 / ChemSrc database) |
Why This Matters
Higher LogP can improve passive membrane permeability and is a key parameter for optimizing bioavailability in drug discovery programs.
- [1] ChemSrc. N-(Pyridin-2-yl)benzamide. CAS 4589-12-2. Accessed April 2026. View Source
